(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate
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Overview
Description
(3-Oxo-8-oxabicyclo[321]oct-6-en-1-yl)methyl acetate is a complex organic compound featuring a bicyclic structure with an oxo group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate typically involves a multi-step process. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction is followed by an interrupted Nazarov cyclization to afford diastereomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for polymers and other materials
Mechanism of Action
The mechanism by which (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxo and acetate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, making it part of the tropane alkaloids family.
Uniqueness
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Properties
CAS No. |
69471-70-1 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)13-6-10-3-2-9(14-10)4-8(12)5-10/h2-3,9H,4-6H2,1H3 |
InChI Key |
UOWHURBHDFJNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CC(=O)CC(O1)C=C2 |
Origin of Product |
United States |
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